molecular formula C11H11NO3 B6268776 5-methoxy-4-methyl-1H-indole-2-carboxylic acid CAS No. 50536-54-4

5-methoxy-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6268776
CAS No.: 50536-54-4
M. Wt: 205.21 g/mol
InChI Key: JOLMAPSNCDXSRC-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-1H-indole-2-carboxylic acid (5-MeO-4-Me-ICA) is an indole derivative that has been studied for its potential therapeutic and drug-like properties. 5-MeO-4-Me-ICA is an analogue of the neurotransmitter serotonin and has been used in research to investigate the effects of serotonin on the body. It has been studied for its ability to modulate the activity of serotonin receptors and to affect the release of serotonin from neurons. In addition, 5-MeO-4-Me-ICA has been studied for its potential to act as a neuroprotective agent, as well as for its potential to be used in the treatment of psychiatric disorders.

Scientific Research Applications

5-MeO-4-Me-ICA has been studied for its potential therapeutic and drug-like properties. It has been investigated for its ability to modulate the activity of serotonin receptors and to affect the release of serotonin from neurons. In addition, 5-MeO-4-Me-ICA has been studied for its potential to act as a neuroprotective agent, as well as for its potential to be used in the treatment of psychiatric disorders.

Mechanism of Action

5-MeO-4-Me-ICA has been studied for its ability to modulate the activity of serotonin receptors. It has been shown to act as a partial agonist of the 5-HT2A serotonin receptor, as well as an agonist of the 5-HT1A receptor. It has also been shown to inhibit the reuptake of serotonin, which increases the amount of serotonin available in the synapse.
Biochemical and Physiological Effects
5-MeO-4-Me-ICA has been studied for its potential to affect the release of serotonin from neurons. It has been shown to increase the concentration of serotonin in the brain, which can lead to a variety of effects, including increased mood, reduced anxiety, and improved cognitive performance. It has also been studied for its potential to act as a neuroprotective agent, as well as for its potential to be used in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-MeO-4-Me-ICA in laboratory experiments include its ability to modulate the activity of serotonin receptors and to affect the release of serotonin from neurons. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 5-MeO-4-Me-ICA in laboratory experiments. For example, it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. Additionally, it is not approved for human use, so it cannot be used in clinical trials.

Future Directions

For 5-MeO-4-Me-ICA research include further investigation into its potential to be used as a novel therapeutic agent for the treatment of psychiatric disorders. Additionally, there is potential for 5-MeO-4-Me-ICA to be used in combination with other drugs to enhance their efficacy. Other potential future directions include further research into its potential to act as a neuroprotective agent, as well as its potential applications in the treatment of pain, addiction, and other neurological conditions. Additionally, further research is needed to determine the long-term effects of 5-MeO-4-Me-ICA on the brain and body.

Synthesis Methods

5-MeO-4-Me-ICA can be synthesized from the reaction of 5-methoxy-4-methyl-1H-indole-2-carboxaldehyde and ethyl acetoacetate. This reaction produces 5-methoxy-4-methyl-1H-indole-2-carboxylic acid in a reaction yield of approximately 80%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-4-methyl-1H-indole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methyl-1H-indole-2-carboxylic acid", "methanol", "sodium hydroxide", "methyl iodide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 4-methyl-1H-indole-2-carboxylic acid is reacted with methanol and sodium hydroxide to form the methyl ester intermediate.", "Step 2: The methyl ester intermediate is then reacted with methyl iodide to introduce the methoxy group at the 5-position of the indole ring.", "Step 3: The resulting product is hydrolyzed with hydrochloric acid to remove the methyl ester group and form the carboxylic acid.", "Step 4: The carboxylic acid is then neutralized with sodium bicarbonate and extracted with ethyl acetate.", "Step 5: The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to yield the final product, 5-methoxy-4-methyl-1H-indole-2-carboxylic acid." ] }

50536-54-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-methoxy-4-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-6-7-5-9(11(13)14)12-8(7)3-4-10(6)15-2/h3-5,12H,1-2H3,(H,13,14)

InChI Key

JOLMAPSNCDXSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)O)OC

Purity

95

Origin of Product

United States

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